![molecular formula C26H20FN3O2S2 B2373700 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223858-82-9](/img/structure/B2373700.png)
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H20FN3O2S2 and its molecular weight is 489.58. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
Research has explored the synthesis of derivatives with specific substitutions on the pyrimidine ring, demonstrating virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. This line of research aims to develop novel antiviral agents by modifying the chemical structure to enhance efficacy and specificity against viral targets (M. Novikov et al., 2004).
Antimicrobial and Antifungal Activities
Another study focused on synthesizing new derivatives to test their antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi. These compounds have shown higher antifungal activity than fluconazole against Candida fungus species, indicating potential as new antimicrobial agents (B. Kahveci et al., 2020).
Anticonvulsant and Antidepressant Activities
Derivatives have also been synthesized and evaluated for their potential anticonvulsant and antidepressant activities through pharmacological analyses using animal models. Some compounds exhibited significant anticonvulsant activity and potent antidepressant properties, suggesting their utility in developing new treatments for neurological disorders (Hong-jian Zhang et al., 2016).
Nuclear Magnetic Resonance Studies
Studies have employed nuclear magnetic resonance (NMR) to investigate the structural properties of bicyclic thiophene derivatives, including those related to the chemical structure . These studies provide insights into the molecular interactions and mechanisms underlying the biological activity of these compounds (T. Hirohashi et al., 1975).
Synthesis and Evaluation of Anti-Angiogenic Properties
Research has also delved into the synthesis and bioevaluation of derivatives targeting vascular disruption and anti-angiogenic activities. By assessing their cytotoxicity against various cancer cells and examining their influence on tubulin polymerization and microtubule dynamics, researchers aim to identify compounds with potential as anticancer drugs (Madeleine Gold et al., 2020).
properties
IUPAC Name |
4-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S2/c1-15-5-10-19(16(2)12-15)21(31)14-33-26-29-22-20-4-3-11-28-24(20)34-23(22)25(32)30(26)13-17-6-8-18(27)9-7-17/h3-12H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIJQDVKWMKEFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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